molecular formula C10H18N2O4 B031156 (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 132622-66-3

(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B031156
CAS RN: 132622-66-3
M. Wt: 230.26 g/mol
InChI Key: WDWRIVZIPSHUOR-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C11H19NO5 . It is a derivative of proline, an amino acid that plays a key role in the structure and function of proteins .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains a carboxylic acid group (-COOH) and a tert-butoxycarbonyl group (BOC group), which is a common protecting group in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 245.27 g/mol . Other properties such as melting point, boiling point, and solubility are not provided in the search results .

Scientific Research Applications

  • Influenza Neuraminidase Inhibition : This compound has been utilized in the design and synthesis of potent inhibitors of influenza neuraminidase, an essential enzyme for the influenza virus. The efficient synthesis of related core structures has been developed, leading to the identification of potent NA inhibitors. The interactions of these inhibitors with the NA active site have been elucidated through X-ray crystallography, revealing their potential for treating influenza (Wang et al., 2001).

  • Combinatorial Synthesis : The compound is also significant in the combinatorial solution-phase synthesis of related pyrrolidine carboxamides. This process involves preparing key intermediates and coupling them with amines to generate a library of compounds, showcasing its role in facilitating the discovery of new molecular entities (Malavašič et al., 2007).

  • Crystallographic Analysis : The compound's derivatives have been studied through crystallographic analysis, offering insights into their molecular conformations. This information is crucial for understanding the molecule's interactions with biological targets and for drug design (Yuan et al., 2010).

  • Catalysis in Chemical Synthesis : It has been used in the preparation of analogues for asymmetric catalysis, particularly in hydrogenation reactions. This application is vital for producing chiral compounds, which are important in pharmaceuticals (Inoguchi et al., 1989).

  • Synthesis of Dipeptide Derivatives : The compound is instrumental in synthesizing dipeptide derivatives containing non-proteinogenic amino acids. This synthesis is significant for developing novel peptides with potential biological activity (Schutkowski et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions of this compound are not explicitly mentioned in the search results. Given its structure, it could potentially be used in the synthesis of peptides or other bioactive compounds .

Biochemical Analysis

Biochemical Properties

It is known that proline analogues, such as cis-1-Boc-4-Amino-L-proline, have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

Cellular Effects

Proline analogues are known to induce a transient stress response in cells, comparable with that of heat shock stress . They are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .

Molecular Mechanism

It is known that proline analogues can function as a signal, modulating gene expression and certain metabolic processes .

Temporal Effects in Laboratory Settings

The temporal effects of cis-1-Boc-4-Amino-L-proline in laboratory settings are not well-documented. It is known that proline analogues can induce a rapid increase in the synthesis of heat shock proteins in cells. The elevated levels of synthesis for this set of proteins begin to decrease shortly after restoration of the normal amino acids .

Metabolic Pathways

Proline biosynthesis and catabolism is linked to photosynthesis and mitochondrial respiration, respectively .

Transport and Distribution

Many amino acid analogues are transported into cells via amino acid permeases (transporters) .

Subcellular Localization

It is known that proline can function as a signal, modulating gene expression and certain metabolic processes .

properties

IUPAC Name

(2S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWRIVZIPSHUOR-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564609
Record name (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132622-66-3
Record name (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4S)-4-Amino-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (2S,4R) Fmoc-4-amino-1-boc-pyrrolidine-2-carboxylic acid (400 mg, 0.884 mmol) in acetonitrile (15 mL), five drops of pyrrolidine was added. The reaction mixture was stirred at rt for 3 hr. Then it was concentrated and put on high vacuum to give crude 4-amino-1-boc-pyrrolidine-2-carboxylic acid. In another round-bottomed flask, a solution of Pd2dba3 (40 mg, 5% mol) and racemic-BINAP (56 mg, 10% mol) was stirred under nitrogen in degassed toluene (8 mL) at rt for 1 h. Then 1-chloroisoquinoline (216 mg, 1.326 mmol) and sodium t-butoxide (340 mg, 3.536 mmol) were added and the reaction mixture was stirred for 30 min. Then 4-amino-1-boc-pyrrolidine-2-carboxylic acid was added and the reaction mixture was heated under reflux for 1 h. Water was added to quench the reaction and the aqueous layer was separated and filtered through filter paper. It was then concentrated and purified by Prep. HPLC to give coupled product as TFA salt. (165 mg, 40% yield) 1H NMR (CD3OD, 400 MHz) δ 1.44 (m, 9H), 2.51-2.74 (m, 2H), 3.64 (m, 1H), 4.01 (m, 1H), 4.49 (m, 1H), 4.64 (m, 1H), 7.30 (d, J=6.85 Hz, 1H), 7.58 (d, J=6.85 Hz, 1H), 7.79 (m, 1H), 7.91-7.99 (m, 2H), 8.56 (d, J=8.56 Hz, 1H). MS m/z 358 (MH+).
Name
(2S,4R) Fmoc-4-amino-1-boc-pyrrolidine-2-carboxylic acid
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.